molecular formula C9H15NO2 B063041 1-(4-Acetylpiperidino)ethan-1-one CAS No. 162368-01-6

1-(4-Acetylpiperidino)ethan-1-one

Cat. No. B063041
M. Wt: 169.22 g/mol
InChI Key: VFZXZEJGLKOTBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. For instance, Lovel Kukuljan et al. (2016) synthesized derivatives by employing such methods, demonstrating the versatility and efficiency of these synthetic approaches in producing complex structures from simpler precursors (Kukuljan, Kranjc, & Perdih, 2016). Additionally, solvent-free one-pot synthesis methods have been reported, showing high yields and emphasizing the importance of catalysts in the synthesis process (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Acetylpiperidino)ethan-1-one often features complex interactions, such as hydrogen bonds and π interactions, which contribute to their stability and physical properties. For example, Kukuljan et al. (2016) highlighted how hydrogen bonds and weak C-H···π interactions stabilize the molecular structure, affecting its reactivity and interaction with other molecules (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Acetylpiperidino)ethan-1-one and its derivatives often include cyclization and acetylation steps. These reactions are crucial for modifying the compound's chemical structure to enhance its properties or for the synthesis of more complex molecules. One-pot pseudo three-component reactions have been used for synthesizing highly functionalized derivatives, demonstrating the compound's reactivity and potential for producing diverse chemical structures (Rao & Parthibana, 2014).

Physical Properties Analysis

The physical properties of 1-(4-Acetylpiperidino)ethan-1-one derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various scientific and industrial processes. The synthesis and characterization studies often include the determination of these properties to better understand the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of 1-(4-Acetylpiperidino)ethan-1-one and its derivatives. Studies have shown that modifications to the molecular structure can significantly alter these properties, making the compound suitable for a wide range of chemical reactions and applications. The understanding of these chemical properties is crucial for the development of new synthetic methods and the discovery of novel compounds with desirable characteristics.

References

Scientific Research Applications

  • Synthesis of Substituted 2-Pyridones : A study discusses the preparation of 1-Ethanesulfinylacetylpiperidin-2-one from delta-valerolactam, which is used in synthesizing substituted 2-pyridones through the Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides. This demonstrates its utility in complex organic synthesis processes (Padwa, Heidelbaugh, & Kuethe, 1999).

  • Fluorescent Chemosensor for Fe3+ and Picric Acid : Another study details how derivatives of 1-(2,5-dimethylfuran-3-yl)ethan-1-one, related to 1-(4-Acetylpiperidino)ethan-1-one, function as a fluorescent chemosensor for Fe3+ ions and picric acid, highlighting its application in the detection of specific ions and compounds (Shylaja et al., 2020).

  • Solid-state Electronic Structure Study : The crystal structure of a related compound, 1-(1H-pyrazol-4-yl)ethanone (4-acetylpyrazole), was studied to understand its solid-state and electronic structure, contributing to the field of materials science and crystallography (Frey, Schoeller, & Herdtweck, 2014).

  • Oxidation of Alcohols : A study on 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate, closely related to 1-(4-Acetylpiperidino)ethan-1-one, discusses its use in the oxidation of alcohols to ketones or aldehydes, showcasing its role in organic synthesis and catalysis (Bobbitt, 1998).

  • Biological Evaluation of Chalcone Derivatives : Research on the synthesis of derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, related to the target compound, for potential anti-inflammatory applications shows its relevance in medicinal chemistry (Rehman, Saini, & Kumar, 2022).

  • Antimicrobial Activity of Novel Derivatives : A study on the synthesis of new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone, shows its significant antimicrobial activity, indicating its potential in developing new antimicrobial agents (2020).

Safety And Hazards

1-(4-Acetylpiperidino)ethan-1-one is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZXZEJGLKOTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380434
Record name 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperidino)ethan-1-one

CAS RN

162368-01-6
Record name 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Acetyl-N-methoxy-N-methylpiperidine-4-carboxamide (59.10 g, 276 mmol) was dissolved in THF (800 mL) and cooled to 0° C. Methylmagnesium bromide (110.3 mL, 331 mmol) (3.0M in diethyl ether) was added slowly and the resulting white slurry was agitated for 1 hour. The reaction was quenched with 300 mL of 2M HCl and the solvent was evaporated. The resulting aqueous slurry was filtered and the solids were washed with water and small amount of ether to provide the title compound (38.4 g, 82.2% yield).
Quantity
59.1 g
Type
reactant
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Quantity
800 mL
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110.3 mL
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reactant
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Yield
82.2%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Gulick, TA Russo, LW Schultz, TC Umland… - 2012 - apps.dtic.mil
A. baumannii is a gram-negative bacillus GNB known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members, …
Number of citations: 2 apps.dtic.mil
AM Gulick - 2013 - Citeseer
A. baumannii is a gram-negative bacillus (GNB) known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members…
Number of citations: 2 citeseerx.ist.psu.edu

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